![molecular formula C17H11BrFN3O4 B1678808 Ranirestat CAS No. 147254-64-6](/img/structure/B1678808.png)
Ranirestat
Vue d'ensemble
Description
Ranirestat, also known as AS-3201, is an aldose reductase inhibitor being developed for the treatment of diabetic neuropathy . It has been granted orphan drug status and is to be used orally .
Synthesis Analysis
A concise, enantioselective synthesis of the potent aldose reductase inhibitor ranirestat is reported . The synthesis was accomplished employing inexpensive, commercially available starting materials .
Molecular Structure Analysis
Ranirestat is a structurally novel and stereospecifically potent aldose reductase inhibitor, which contains a succinimide ring that undergoes ring-opening at physiological pH levels . Its molecular formula is C17H11BrFN3O4 .
Chemical Reactions Analysis
In vivo, ranirestat showed stronger suppression of sorbitol level in the sciatic nerves than eparlestat . A previous clinical study showed that epalrestat did not reduce erythrocytic sorbitol . Therefore, ranirestat might exert different effects in patients with a mean HbA1c of ≥7.0% .
Physical And Chemical Properties Analysis
Ranirestat has a molecular weight of 420.2 g/mol . It is a structurally novel and stereospecifically potent aldose reductase inhibitor, which contains a succinimide ring that undergoes ring-opening at physiological pH levels .
Applications De Recherche Scientifique
Treatment of Diabetic Sensorimotor Polyneuropathy
Ranirestat has been used in clinical trials studying its effectiveness in treating Mild to Moderate Diabetic Sensorimotor Polyneuropathy. It acts as a potent aldose reductase inhibitor, which is a key enzyme in the polyol pathway implicated in diabetic complications .
Inhibition of Aldose Reductase
As an aldose reductase inhibitor (ARI), Ranirestat is designed to modify the disease process of diabetes complications by inhibiting the polyol pathway, which is believed to contribute to various diabetic complications .
Long-Term Nerve Function Improvement
A phase 2 trial demonstrated that Ranirestat could potentially improve peripheral nerve function over a long-term period, suggesting its application in managing chronic conditions associated with diabetes .
4. Potential Disease Modifier for Diabetes Complications Ranirestat is being researched for its potential to slow or reverse the course of diabetic sensorimotor polyneuropathy (DSP), positioning it as a possible disease modifier for diabetes complications .
Bioconversion in Pharmaceutical Synthesis
The key intermediate ASI-2 used for the industrial synthesis of Ranirestat can be produced through a process combining chemical synthesis and bioconversion, highlighting its role in pharmaceutical manufacturing processes .
Mécanisme D'action
Target of Action
Ranirestat primarily targets the enzyme Aldose Reductase (AKR1B) . Aldose reductase is a key enzyme in the polyol pathway, which is responsible for the conversion of glucose to sorbitol .
Mode of Action
Ranirestat acts as an inhibitor of aldose reductase . By inhibiting this enzyme, Ranirestat prevents the accumulation of intracellular sorbitol, which is a key factor in the development of diabetic neuropathy . This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area .
Biochemical Pathways
The primary biochemical pathway affected by Ranirestat is the polyol pathway . In this pathway, glucose is converted to sorbitol by the enzyme aldose reductase. Under hyperglycemic conditions, the activity of aldose reductase is increased, leading to an accumulation of sorbitol within nerves . This accumulation is associated with oxidative stress and nerve damage .
Pharmacokinetics
It is known that ranirestat plasma levels are proportional to dose, indicating linear pharmacokinetics .
Result of Action
Ranirestat’s action results in the alleviation of diabetic neuropathy, a complication of diabetes . By inhibiting aldose reductase and thereby inhibiting the accumulation of intracellular sorbitol, Ranirestat prevents the nerve damage that leads to diabetic neuropathy . It has been shown to have a significant improvement in motor nerve function .
Safety and Hazards
Ranirestat was well tolerated with no pertinent differences in drug-related adverse events or in effects on clinical laboratory parameters, vital signs, or electrocardiograms among the four groups . Plasma ranirestat exposure and the plasma protein binding of the drug were not substantially altered by normal, mild, or moderate hepatic impairment .
Orientations Futures
Ranirestat appears to have an effect on motor nerve function in mild to moderate DSP, but the results of this study failed to show a statistically significant difference in sensory nerve function relative to placebo . Further studies should be done on safety, efficacy, tolerability, and quality of life to determine how successful this agent will be in the treatment of diabetic sensorimotor polyneuropathy .
Propriétés
IUPAC Name |
(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNMNYRNIMDKV-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163642 | |
Record name | Ranirestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ranirestat alleviates diabetic neuropathy, a complication of diabetes, by inhibiting aldose reductase and thereby inhibiting the accumulation of intracellular sorbitol that causes diabetic neuropathy. This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area. Ranirestat showed good penetration into the nerve tissue, resulting in dose-dependent inhibition of intraneural accumulation of sorbitol and fructose in a clinical study. | |
Record name | Ranirestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ranirestat | |
CAS RN |
147254-64-6 | |
Record name | Ranirestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147254-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ranirestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147254646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranirestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ranirestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RANIRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.